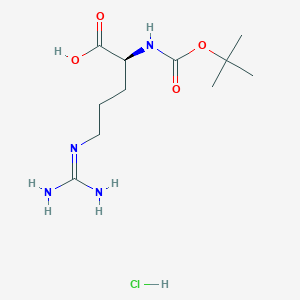

Boc-Arg-OH.HCl

Overview

Description

Boc-Arg-OH.HCl (tert-butyloxycarbonyl-L-arginine hydrochloride) is a protected derivative of the amino acid L-arginine, widely used in peptide synthesis. Its molecular formula is C₁₁H₂₃ClN₄O₄, with a molar mass of 310.78 g/mol . The compound features a Boc (tert-butyloxycarbonyl) group protecting the α-amino group, while the guanidine side chain of arginine remains unprotected. This configuration makes it soluble in polar solvents like water (slightly), acetic acid, and methanol, though solubility varies with hydration states (e.g., monohydrate forms) .

Key physical properties include:

- Melting Point: >109°C (sublimation)

- Boiling Point: 494°C at 760 mmHg

- Storage: Requires protection from moisture and light at room temperature .

This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with Boc-based strategies, enabling selective deprotection under acidic conditions .

Preparation Methods

Stepwise Preparation Methodology

Boc Protection of L-Arginine

The α-amino group of L-arginine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under alkaline conditions. Key parameters include:

-

Base Selection : Sodium hydroxide (NaOH) is preferred for maintaining pH 9–10 during the reaction .

-

Solvent System : A mixture of 1,4-dioxane and water (4:1 v/v) enhances Boc-Cl solubility while preventing hydrolysis .

-

Temperature Control : The reaction is conducted at 0–5°C to minimize side reactions .

After Boc-Cl addition, the mixture is stirred for 4–6 hours, followed by acidification to pH 2–3 using hydrochloric acid (HCl) to precipitate the Boc-protected intermediate .

Table 1: Reaction Conditions for Boc Protection

| Parameter | Specification | Source |

|---|---|---|

| Solvent | 1,4-dioxane/water (4:1) | |

| Temperature | 0–5°C | |

| Reaction Time | 4–6 hours | |

| pH Adjustment | NaOH (pH 9–10) → HCl (pH 2–3) |

Hydrochloride Salt Formation

The Boc-protected arginine is converted to its hydrochloride salt via HCl treatment. Critical considerations include:

-

Acid Concentration : 6 M HCl ensures complete protonation of the α-amino group .

-

Crystallization : The product is recrystallized from ethanol/water (3:1) to achieve >98% purity .

-

Drying : Lyophilization or vacuum drying removes residual solvents .

Optimization Challenges and Solutions

Byproduct Formation During Protection

The use of Boc-Cl in aqueous alkaline media risks hydrolysis to tert-butanol and CO₂. To mitigate this:

-

Low-Temperature Reactions : Maintaining 0–5°C reduces Boc-Cl degradation .

-

Controlled pH : Excess NaOH is avoided to prevent saponification of Boc groups .

Deprotection and Stability Issues

As highlighted in studies on analogous arginine derivatives, premature deprotection during storage or subsequent reactions is a concern . Solutions include:

-

Stabilizing Additives : Citric acid (0.1% w/v) inhibits racemization during storage .

-

Anhydrous Storage : Storing the hydrochloride salt under nitrogen at -20°C preserves integrity .

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 100 kg batches) employs:

-

Continuous Flow Reactors : Enhance mixing and temperature control during Boc protection .

-

In-Line pH Monitoring : Automated systems maintain optimal alkalinity, reducing manual adjustments .

-

Yield Data : Pilot-scale trials report yields of 85–90% with purity >98% (HPLC) .

Comparative Analysis of Methodologies

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Reactor Type | Continuous flow | Batch reactor |

| Temperature Control | Jacketed reactors (±0.5°C) | Ice baths (±2°C) |

| Yield | 85–90% | 70–80% |

| Purity | >98% (HPLC) | 95–97% (TLC) |

Emerging Techniques and Innovations

Recent advances include:

Chemical Reactions Analysis

Boc-Arg-OH.HCl undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free L-arginine.

Peptide Coupling: this compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds. This reaction typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The guanidino group of arginine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Scientific Research Applications

Peptide Synthesis

Overview

Boc-Arg-OH.HCl is extensively used as a building block in the synthesis of peptides and proteins. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis (SPPS), enhancing the stability and solubility of arginine in organic solvents.

Key Features

- Molecular Formula : C₁₁H₂₃ClN₄O₄

- Molecular Weight : 292.79 g/mol

- Purity : ≥97%

Case Study: Solid-Phase Peptide Synthesis

In a study aimed at synthesizing bioactive peptides, this compound was utilized to construct various peptide chains. The incorporation of this compound facilitated the formation of peptide bonds and improved yields in SPPS processes. The efficiency of the synthesis was attributed to the stable protection offered by the Boc group, allowing for multiple coupling steps without premature deprotection.

Biological Studies

Overview

The compound is instrumental in studying enzyme-substrate interactions, protein folding, and other biochemical processes. Its role as an intermediate in peptide synthesis makes it vital for understanding various cellular functions.

Applications in Research

- Enzyme Interactions : this compound has been used to investigate the binding affinities of enzymes with substrates that contain arginine residues.

- Protein Folding Studies : Researchers have employed this compound to analyze how arginine-containing peptides fold and interact within cellular environments.

Medicinal Chemistry

Overview

this compound serves as a precursor for synthesizing arginine-containing pharmaceuticals and bioactive peptides. Its application extends to drug development, particularly in creating compounds that mimic natural peptides.

Case Study: Pharmaceutical Development

A recent investigation focused on synthesizing a series of arginine-rich peptides using this compound as a starting material. These peptides exhibited significant biological activity against specific cancer cell lines, demonstrating the compound's potential in therapeutic applications.

Chemical Analysis

Overview

In analytical chemistry, this compound is utilized as a standard reference material in mass spectrometry and other analytical techniques. Its defined structure allows for accurate calibration and validation of analytical methods.

| Application Area | Details |

|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis |

| Biological Studies | Investigating enzyme interactions and protein folding |

| Medicinal Chemistry | Precursor for arginine-containing pharmaceuticals |

| Chemical Analysis | Standard reference material for mass spectrometry |

Mechanism of Action

The mechanism of action of Boc-Arg-OH.HCl primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of arginine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group, allowing the peptide to assume its native structure and function .

Comparison with Similar Compounds

Boc-Arg-OH.HCl belongs to a family of arginine derivatives modified for specific synthetic needs. Below is a comparative analysis with structurally or functionally related compounds:

Boc-D-Arg-OH.HCl

- Molecular Formula : C₁₁H₂₂N₄O₄·HCl·H₂O

- Molecular Weight : 328.8 g/mol .

- Key Difference : The D-enantiomer (D-arginine) exhibits stereochemical differences, affecting peptide conformation and biological activity. This variant is less common in natural peptide synthesis but valuable in studying chiral interactions .

Fmoc-Arg-OH.HCl

- Molecular Formula : C₂₁H₂₄N₄O₄·HCl

- Molecular Weight : 432.9 g/mol .

- Key Difference : Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies in SPPS. This compound is preferred in Fmoc/t-Bu methodologies due to its stability under acidic conditions .

Boc-Arg(NO₂)-OH

- Molecular Formula : C₁₁H₂₁N₅O₆

- Molecular Weight : 319.3 g/mol (approximate) .

- Key Difference: Incorporates a nitro (NO₂) group on the guanidine side chain, enhancing stability during synthesis but requiring additional deprotection steps (e.g., catalytic hydrogenation) .

H-Arg(NO₂)-OMe·HCl

- Molecular Formula : C₇H₁₅N₅O₄·HCl

- Molecular Weight : 269.7 g/mol .

- Key Difference: Lacks a protecting group on the α-amino moiety, making it unsuitable for stepwise SPPS. Primarily used in solution-phase synthesis or as a precursor for nitro-arginine-containing peptides .

Data Table: Comparative Properties of Arginine Derivatives

Biological Activity

Boc-Arg-OH.HCl, or N-(tert-butoxycarbonyl)-L-arginine hydrochloride, is a derivative of the amino acid arginine that plays a significant role in various biological processes. This article explores its synthesis, properties, and biological activities, supported by relevant data tables and research findings.

This compound is synthesized through the protection of the amino group in arginine with a tert-butoxycarbonyl (Boc) group. This protection enhances the stability and solubility of arginine in organic solvents, making it suitable for peptide synthesis. The compound has a molecular formula of C₁₁H₂₃ClN₄O₄ and a molecular weight of 292.79 g/mol .

1. Peptide Synthesis and Bioactivity

This compound is widely used as a building block in peptide synthesis. The guanidine group in arginine facilitates cation-π interactions, which are crucial for protein structure and function. These interactions contribute to the stability of peptide conformations and enhance their biological activity .

Table 1: Biological Activities of Peptides Containing Arginine

| Peptide Name | Activity | Reference |

|---|---|---|

| MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe) | Antinociceptive effects | |

| Cyclic Enkephalin Analogues | µ-opioid receptor agonists | |

| Various Arginine Derivatives | Enzyme activity modulation |

2. Role in Enzyme Activity

Research indicates that arginine residues are critical for the activity of serine proteases, which are involved in blood clotting and other physiological processes. The presence of arginine enhances the hydrolytic activity of these enzymes, making this compound valuable in biochemical assays .

3. Applications in Drug Development

This compound has been utilized in the development of prodrugs aimed at improving bioavailability. For instance, peptides with masked charges can be transformed into lipophilic prodrugs that are more readily absorbed through biological membranes. This strategy has shown promise in enhancing the pharmacokinetic profiles of therapeutic peptides .

Case Studies

Case Study 1: Prodrug Development

A study focused on synthesizing an arginine derivative with a masked charge to create an effective vasopressin prodrug demonstrated that this compound could be activated to release the parent peptide upon enzymatic cleavage in circulation. This approach significantly improved the oral bioavailability of peptides that would otherwise be rapidly degraded .

Case Study 2: Tanning Reactions

In cosmetic chemistry, this compound has been studied for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. The compound was found to enhance color development kinetics, showcasing its utility beyond traditional biological applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Arg-OH.HCl with high purity?

- Methodology : Synthesis typically involves coupling Boc-protected arginine with hydrochloric acid under anhydrous conditions. Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .

- Purification using recrystallization or reverse-phase HPLC to remove unreacted starting materials and byproducts .

- Verification of purity via melting point analysis, NMR (for structural confirmation), and mass spectrometry (for molecular weight validation) .

Q. How can researchers characterize this compound using spectroscopic methods?

- Approach :

- NMR : Use - and -NMR to confirm the integrity of the Boc group and arginine backbone. DMSO-d₆ is a common solvent for resolving exchangeable protons (e.g., guanidinium group) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF can confirm molecular weight, with attention to isotopic patterns for chloride counterion detection .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹) .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Analysis :

- Byproducts like deprotected arginine or dipeptide adducts may form. These are detected via HPLC retention time discrepancies or unexpected NMR signals .

- Quantify impurities using calibration curves from spiked standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in solid-phase peptide synthesis (SPPS)?

- Experimental Design :

- Vary coupling reagents (e.g., HOBt/DIC vs. PyBOP) to assess efficiency .

- Test solvent systems (e.g., DMF vs. NMP) for solubility and side reaction minimization.

- Use design of experiments (DoE) to evaluate interactions between temperature, coupling time, and reagent stoichiometry .

Q. What strategies resolve discrepancies in this compound stability data under varying pH conditions?

- Data Contradiction Analysis :

- Replicate stability assays (e.g., HPLC purity over time) under controlled pH (2–12) and temperature .

- Compare degradation products via LC-MS to identify pH-dependent hydrolysis pathways (e.g., Boc group cleavage vs. guanidinium deprotonation) .

- Cross-reference findings with literature on analogous Boc-protected amino acids .

Q. How does this compound interact with transition metals in catalytic peptide systems?

- Methodology :

- Conduct titration experiments using UV-Vis or fluorescence spectroscopy to monitor metal binding (e.g., Cu²⁺, Ni²⁺) .

- Employ density functional theory (DFT) calculations to model coordination geometries and compare with experimental data .

Q. What analytical approaches validate this compound’s role in preventing racemization during peptide elongation?

- Experimental Design :

- Use chiral HPLC or circular dichroism (CD) to quantify D/L-isomer ratios in synthesized peptides .

- Compare racemization rates with unprotected arginine controls under identical SPPS conditions .

Q. Data Reproducibility and Reporting

Q. How should researchers document this compound synthesis protocols for reproducibility?

- Guidelines :

- Report exact molar ratios, solvent grades, and drying procedures (e.g., molecular sieves for anhydrous reactions) .

- Include raw spectral data (NMR, MS) and chromatograms in supplementary materials .

- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental detail depth .

Q. What statistical methods are appropriate for analyzing this compound’s thermodynamic solubility data?

- Analysis :

- Use nonlinear regression to fit solubility vs. temperature profiles (van’t Hoff equation) .

- Apply ANOVA to compare solubility across solvent systems (e.g., aqueous vs. organic mixtures) .

Q. Ethical and Literature Practices

Q. How should researchers address conflicting literature reports on this compound’s melting point?

Properties

CAS No. |

35897-34-8 |

|---|---|

Molecular Formula |

C11H22N4O4 |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |

InChI Key |

HSQIYOPBCOPMSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |

Synonyms |

35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.